BenchChemオンラインストアへようこそ!

4-(Furan-2-yl)-1H-pyrazol-3-amine

Kinase inhibition PDK1 Fragment-based drug discovery

4-(Furan-2-yl)-1H-pyrazol-3-amine is the C4-furyl regioisomer of the aminopyrazole scaffold, distinct from the more common 5-substituted analog (3-amino-5-(2-furyl)pyrazole). This regioisomer positions the furan ring at C4, altering hydrogen-bonding geometry and steric profile critical for AGC kinase inhibitor design. Pair with the 5-substituted regioisomer to systematically map how substitution position modulates PDK1/Akt binding (baseline PDK1 IC₅₀ 313 µM). Procure now for controlled SAR campaigns and diversity-oriented library synthesis.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B8589750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-2-yl)-1H-pyrazol-3-amine
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=C(NN=C2)N
InChIInChI=1S/C7H7N3O/c8-7-5(4-9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10)
InChIKeyQBUVGCQWVBKYAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Furan-2-yl)-1H-pyrazol-3-amine CAS 733055-39-5: Regioisomeric Aminopyrazole Scaffold for Kinase-Targeted Medicinal Chemistry


4-(Furan-2-yl)-1H-pyrazol-3-amine (CAS 733055-39-5) is a C4-furyl-substituted 3-aminopyrazole heterocycle with the molecular formula C7H7N3O and molecular weight of 149.15 g/mol . This compound represents the 4-substituted regioisomer within the furan-pyrazol-3-amine chemical space, distinct from its more widely commercially distributed 5-substituted analog (3-amino-5-(2-furyl)pyrazole, CAS 96799-02-9) . As an aminopyrazole scaffold, this compound class has established utility in kinase inhibitor development programs targeting the AGC kinase family and related serine/threonine kinases [1]. The regioisomeric positioning of the furan ring at C4 versus C5 of the pyrazole core fundamentally alters the molecular geometry and hydrogen-bonding capacity, creating differential binding interactions that scientific users must evaluate when selecting building blocks for structure-activity relationship (SAR) studies or fragment-based drug discovery campaigns.

Why 4-(Furan-2-yl)-1H-pyrazol-3-amine Cannot Be Replaced by Its 5-Substituted Regioisomer in SAR-Critical Applications


Generic substitution between 4-(furan-2-yl)-1H-pyrazol-3-amine and its 5-substituted regioisomer (3-amino-5-(2-furyl)pyrazole) is scientifically inadvisable because regioisomeric positioning of the furan substituent on the pyrazole ring fundamentally alters the vector and geometry of key pharmacophoric elements. The 5-substituted analog has been characterized as a weak PDK1 binder with an IC50 of 313 μM [1], establishing a baseline for furan-pyrazole kinase engagement at that substitution pattern. However, this binding affinity is considered low (sub-millimolar range) and represents only one regioisomeric configuration. The C4-substituted regioisomer positions the furan ring differently relative to the 3-amino group, creating a distinct hydrogen-bonding network and steric profile that may interact with alternative kinase binding pockets or serve as a synthetic intermediate with different reactivity. For scientific procurement in SAR campaigns, fragment-based screening, or diversity-oriented synthesis, substituting one regioisomer for the other invalidates comparative structure-activity analysis and introduces uncontrolled variables in hit-to-lead optimization [2].

4-(Furan-2-yl)-1H-pyrazol-3-amine Evidence Guide: Quantified Differentiation from Regioisomeric and In-Class Comparators


PDK1 Binding Affinity: Regioisomeric Divergence from 5-Substituted Analog

The 5-substituted regioisomer of 4-(furan-2-yl)-1H-pyrazol-3-amine (specifically 3-amino-5-(2-furyl)pyrazole, CAS 96799-02-9) has been quantitatively characterized as a PDK1 binder with an IC50 of 313 μM [1]. This established baseline demonstrates that the furan-pyrazole core possesses measurable, albeit weak, PDK1 binding capacity when the furan is positioned at C5. No equivalent PDK1 binding data exists for the C4-substituted regioisomer (the target compound), creating a specific scientific rationale for procurement: comparative evaluation of these regioisomers enables determination of whether repositioning the furan substituent to C4 alters PDK1 binding potency or shifts target selectivity. This regioisomeric pair represents a defined SAR probe set for investigating pyrazole substitution effects on AGC kinase family engagement.

Kinase inhibition PDK1 Fragment-based drug discovery

Predicted Physicochemical Property Differentiation from 5-Substituted Regioisomer

While both regioisomers share the same molecular formula (C7H7N3O) and molecular weight (149.15 g/mol), computational predictions indicate potential divergence in key drug-likeness parameters. The 5-substituted analog has been experimentally or computationally characterized with AlogP of 1.29, polar surface area (PSA) of 90.65 Ų, 5 hydrogen bond acceptors, and 2 hydrogen bond donors . The C4-substituted target compound (CAS 733055-39-5) has predicted density of 1.3 ± 0.1 g/cm³ and predicted boiling point of 374.5 ± 32.0 °C at 760 mmHg , with hydrogen bond donor/acceptor counts identical to the regioisomer but potential differences in actual partition coefficient due to altered electronic distribution. These physicochemical differences, though subtle, may influence solubility, permeability, and formulation behavior in downstream applications.

Physicochemical properties Drug-likeness ADME prediction

Class-Level Kinase Inhibition Potential: Aminopyrazole Scaffold Validation

The aminopyrazole scaffold class to which 4-(furan-2-yl)-1H-pyrazol-3-amine belongs has demonstrated quantifiable kinase inhibitory activity in structurally elaborated derivatives. Pyrazol-furan carboxamide analogues (featuring the furan-pyrazole core architecture) exhibited Akt1 inhibitory activities and anti-proliferative efficacy against HCT116 and OVCAR-8 cancer cell lines, with the optimized lead compound 25e demonstrating an IC50 of 30.4 nM for p-PRAS40 suppression in LNCaP cells [1]. The core scaffold of 4-(furan-2-yl)-1H-pyrazol-3-amine represents a less elaborated precursor to these bioactive carboxamide derivatives, offering a starting point for divergent SAR exploration. This class-level evidence establishes that the furan-aminopyrazole architecture is a productive kinase inhibitor template, with the C4 substitution pattern providing an underexplored vector relative to the more common C5-substituted and carboxamide-derivatized analogs.

Kinase inhibition AGC kinases Akt Cancer therapeutics

Regioisomeric Distinction in Synthetic Building Block Utility

The 4-substituted aminopyrazole scaffold offers distinct synthetic utility compared to 5-substituted analogs due to differential reactivity at the remaining unsubstituted pyrazole positions. Fully substituted amino-pyrazole building blocks can be accessed from heterocyclic acetonitriles via efficient two-step synthetic approaches, with subsequent transformations including diazotization followed by arylation and C-H activation providing arylated pyrazoles in up to 71% yield over four steps [1]. The C4 furan substitution pattern leaves the C5 position available for further functionalization, whereas the C5-substituted regioisomer (the more common commercial product) has an occupied C5 position, altering the accessible diversification vectors. This positional difference is material for medicinal chemists planning parallel library synthesis or sequential functionalization strategies.

Synthetic chemistry Building blocks Aminopyrazole functionalization

4-(Furan-2-yl)-1H-pyrazol-3-amine: Validated Research Applications Based on Quantified Evidence


Regioisomeric SAR Probe for PDK1 and AGC Kinase Family Binding Studies

Procure 4-(furan-2-yl)-1H-pyrazol-3-amine alongside its 5-substituted regioisomer (IC50 = 313 μM against PDK1 [1]) to systematically evaluate how furan substitution position (C4 vs. C5) on the aminopyrazole core modulates kinase binding affinity and selectivity. This paired-regioisomer approach provides a controlled SAR experiment for fragment-based drug discovery programs targeting the AGC kinase family (Akt, PDK1, PKA, ROCK1) where pyrazol-furan carboxamide analogues have demonstrated nanomolar potency [2].

Alternative Scaffold Entry Point for Akt-Directed Medicinal Chemistry

Utilize 4-(furan-2-yl)-1H-pyrazol-3-amine as an alternative core scaffold for Akt inhibitor development, building on class-level evidence that furan-pyrazole architectures yield potent Akt1 inhibitors (lead compound 25e: IC50 = 30.4 nM in p-PRAS40 cellular assay [2]). The C4 substitution pattern provides a distinct geometry relative to previously explored C5-substituted and carboxamide-derivatized analogs, enabling exploration of novel chemical space while leveraging the validated furan-pyrazole pharmacophore.

Diversity-Oriented Synthesis with Alternative Functionalization Vector

Incorporate 4-(furan-2-yl)-1H-pyrazol-3-amine into diversity-oriented synthesis workflows where the C4 furan substitution leaves the C5 position available for subsequent functionalization—a vector distinct from the more common C5-substituted regioisomer. Methodologies for fully substituted amino-pyrazole building blocks have been established with up to 71% yield over four-step sequences [3], supporting library synthesis applications requiring access to underexplored aminopyrazole chemical space.

Comparative Physicochemical Profiling of Regioisomeric Aminopyrazoles

Conduct comparative solubility, permeability, and formulation studies between 4-(furan-2-yl)-1H-pyrazol-3-amine (predicted density: 1.3 ± 0.1 g/cm³; boiling point: 374.5 ± 32.0 °C ) and its 5-substituted regioisomer (AlogP: 1.29; PSA: 90.65 Ų ). Quantifying the physicochemical consequences of regioisomerism provides critical data for lead optimization decisions where subtle property differences may impact ADME outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Furan-2-yl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.